4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile

Vue d'ensemble

Description

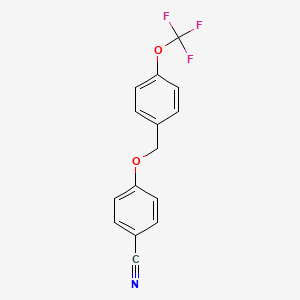

4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl ether and a benzonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile typically involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . This method ensures the formation of the desired product with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring that the reaction conditions are optimized for large-scale production.

Analyse Des Réactions Chimiques

Nitrile Group Reactivity

The benzonitrile moiety undergoes characteristic transformations:

-

Selectivity : The nitrile group is selectively reduced without affecting the trifluoromethoxy group .

Ether Linkage Modifications

The benzyloxy group participates in nucleophilic substitution:

Cross-Coupling Reactions

The aromatic rings enable participation in transition-metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivatives | 50–65% | |

| Ullmann coupling | CuI, 1,10-phenanthroline, K₃PO₄ | Aryl ethers | 40–55% |

-

Limitations : Electron-withdrawing groups (e.g., trifluoromethoxy) reduce reactivity in electrophilic substitutions but enhance stability in cross-couplings .

Biological Activity and Derivatization

Structural analogs of this compound exhibit pharmacological potential, guiding targeted derivatization:

Stability and Reaction Compatibility

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in protic solvents under acidic/basic conditions .

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mécanisme D'action

The mechanism of action of 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethoxy)benzaldehyde: Similar in structure but contains an aldehyde group instead of a benzonitrile moiety.

4-(Trifluoromethoxy)benzyl bromide: Contains a bromide group instead of a benzonitrile moiety.

Uniqueness

4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile is unique due to the combination of the trifluoromethoxy group and the benzonitrile moiety, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Activité Biologique

4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile is an organic compound with the molecular formula C16H14F3N2O. Its structure includes a trifluoromethoxy group, which is known to enhance biological activity and metabolic stability in various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups, including:

- Trifluoromethoxy group : Enhances lipophilicity and biological activity.

- Benzonitrile moiety : Common in various pharmacologically active compounds.

The biological activity of this compound is primarily influenced by the trifluoromethoxy group. This group can modulate interactions with molecular targets such as enzymes or receptors, potentially leading to specific therapeutic effects. Although detailed mechanisms are not fully elucidated, preliminary studies suggest that the compound may interact effectively with certain enzymes involved in disease pathways, indicating its potential as a lead compound for further pharmacological evaluation .

Antimicrobial Properties

Preliminary studies have indicated that this compound may exhibit antitubercular activity . The structural features of the compound could contribute to its effectiveness against specific bacterial strains, making it a candidate for further investigation in treating tuberculosis.

Cytotoxicity Studies

In related research, compounds with similar structural features have been evaluated for cytotoxicity against various cancer cell lines. For instance, derivatives containing trifluoromethoxy groups have shown moderate inhibition against breast cancer cell lines (e.g., MCF-7), indicating potential anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Trifluoromethyl)benzyl alcohol | Trifluoromethyl group | Intermediate in synthesis |

| 4-(Benzyloxy)benzonitrile | Similar benzonitrile structure | Different substituents affect activity |

| 2-(Trifluoromethyl)-5-methylphenol | Contains trifluoromethyl and phenol | Antimicrobial properties |

This table highlights that while compounds share some structural similarities, the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities associated with trifluoromethoxy-containing compounds:

- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX-2), lipoxygenases (LOX-5 and LOX-15), and cholinesterases (AChE and BChE), suggesting potential anti-inflammatory and neuroprotective effects .

- Molecular Docking Studies : In silico docking studies have revealed significant interactions between trifluoromethoxy groups and target proteins, indicating that these interactions may be responsible for increased biological activity observed in vitro .

- Anticancer Activity : Research has demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, further supporting the exploration of this compound as a potential anticancer agent .

Propriétés

IUPAC Name |

4-[[4-(trifluoromethoxy)phenyl]methoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO2/c16-15(17,18)21-14-7-3-12(4-8-14)10-20-13-5-1-11(9-19)2-6-13/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZYKXBIIGLLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.